1-Allyloxycarbonylamino-cyclopropanecarboxylic acid
Description
1-Allyloxycarbonylamino-cyclopropanecarboxylic acid (CAS: 85452-36-4) is a cyclopropane-derived carboxylic acid functionalized with an allyloxycarbonyl (Alloc) protecting group on the amino moiety. This compound is structurally characterized by a strained cyclopropane ring, a carboxylic acid group, and the Alloc group, which is widely used in peptide synthesis due to its orthogonality and mild deprotection conditions (e.g., palladium catalysis) .
Properties
IUPAC Name |
1-(prop-2-enoxycarbonylamino)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-2-5-13-7(12)9-8(3-4-8)6(10)11/h2H,1,3-5H2,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKNPNBIBYVKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-allyloxycarbonylamino-cyclopropanecarboxylic acid involves several key steps:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, which has been studied extensively since the 1970s.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach involves the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to achieve alkene cyclopropanation.
Chemical Reactions Analysis
1-Allyloxycarbonylamino-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions are possible with appropriate reagents and conditions.
Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of cyclopropanecarboxylic acid, including 1-allyloxycarbonylamino-cyclopropanecarboxylic acid, exhibit potential antimicrobial properties. This compound may inhibit bacterial growth, making it a candidate for developing new antimicrobial agents. Studies have shown that cyclopropane carboxylic acids can interfere with bacterial cell wall synthesis, which is crucial for their survival .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation by modulating the production of inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases . Further studies are necessary to elucidate the mechanisms behind these effects and to evaluate the compound's efficacy in clinical settings.
Organic Synthesis
Building Block for Peptide Synthesis
this compound serves as a versatile building block in peptide synthesis. Its unique structure allows for the introduction of cyclopropane moieties into peptides, which can enhance biological activity and stability . The compound's allyloxycarbonyl group makes it a suitable candidate for solid-phase peptide synthesis, facilitating the formation of complex peptide structures.
Agricultural Applications
Plant Growth Regulation
There is emerging evidence that compounds related to cyclopropanecarboxylic acids may influence plant growth. These compounds can act as growth regulators, promoting root development and enhancing plant resilience to stress . The application of this compound in agriculture could lead to improved crop yields and sustainability.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-allyloxycarbonylamino-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as a conformationally rigid analog of natural amino acids, influencing various biological processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic Acid (ACC)
Structural Differences :
- ACC (CAS: 22059-21-8) lacks the Alloc group, featuring a free amino group instead. Its molecular formula is C₄H₇NO₂ (MW: 101.10 g/mol) . Applications:
- ACC is a key precursor in ethylene biosynthesis in plants, regulating processes like fruit ripening and stress responses . Unlike 1-allyloxycarbonylamino-cyclopropanecarboxylic acid, ACC’s biological role is well-documented, with studies highlighting its enzymatic conversion to ethylene via ACC oxidase . Synthesis:
- Synthesized via hydrolysis of 1-(malonylamino)cyclopropane-1-carboxylic acid in plant tissues .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| This compound | C₈H₁₁NO₄ | 193.18 | Alloc, COOH | Synthetic intermediate |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) | C₄H₇NO₂ | 101.10 | NH₂, COOH | Ethylene biosynthesis |
1-(Boc-Amino)cyclopropanecarboxylic Acid
Structural Differences :
- The tert-butoxycarbonyl (Boc) group replaces the Alloc group. Molecular formula: C₉H₁₅NO₄ (MW: 201.22 g/mol) . Applications:
- Boc protection is stable under basic conditions, making this derivative suitable for stepwise peptide synthesis. Its deprotection requires strong acids (e.g., trifluoroacetic acid), contrasting with the palladium-mediated deprotection of Alloc .
Synthesis : - Prepared via Boc-protection of 1-aminocyclopropanecarboxylic acid using di-tert-butyl dicarbonate .
1-Allylcyclopropanecarboxylic Acid
Structural Differences :
- Molecular formula: C₇H₁₀O₂ (MW: 126.15 g/mol) . Applications:
- Used in organic synthesis; its allyl group may participate in cycloaddition or polymerization reactions.
1-Phenylcyclopropanecarboxylic Acid
Structural Differences :
1,1-Cyclopropanedicarboxylic Acid
Structural Differences :
- Contains two carboxylic acid groups on the cyclopropane ring. Molecular formula: C₅H₆O₄ (MW: 130.10 g/mol) .
Applications :
Key Research Findings and Trends
- Reactivity of Protecting Groups: The Alloc group in this compound offers advantages in mild deprotection compared to Boc, which requires harsh acids .
- Biological Activity : ACC derivatives (e.g., malonyl-ACC) are metabolically regulated in plants, whereas synthetic derivatives like Alloc-protected compounds are tailored for stability during organic synthesis .
- Structural Impact on Applications : Cyclopropane rings enhance conformational rigidity, making these compounds valuable in drug design. For example, fluorinated analogs (e.g., 1-fluorocyclopropane-1-carboxylic acid) are explored for their bioactivity .
Biological Activity
1-Allyloxycarbonylamino-cyclopropanecarboxylic acid (ACCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is a derivative of 1-aminocyclopropanecarboxylic acid. Its structure allows it to function as a conformationally rigid analog of natural amino acids, which can influence various biological processes. The synthesis of ACCA involves several methods, including:
- Alkylation of Glycine Equivalents : This method utilizes 1,2-electrophiles for alkylation.
- Intramolecular Cyclization : Involves cyclization of γ-substituted amino acid derivatives.
- Alkene Cyclopropanation : Utilizes diazo compounds and carbene intermediates for cyclopropanation reactions.
The mechanism of action of ACCA is primarily through its interaction with specific molecular targets involved in biological pathways. It has been shown to act as an inhibitor for certain enzymes, particularly those involved in cysteine biosynthesis, such as O-acetylserine sulfhydrylase (OASS). Research indicates that ACCA can bind to the active sites of these enzymes, thereby inhibiting their activity and influencing metabolic processes .
1. Plant Growth Regulation
ACCA has been identified as a potential plant growth regulator. Its structural properties allow it to mimic natural growth hormones, promoting physiological responses in plants. Studies indicate that compounds related to ACCA can enhance growth rates and stress resistance in various plant species.
2. Antimicrobial Properties
Research has highlighted the antimicrobial potential of ACCA and its derivatives. For example, studies have demonstrated that ACCA exhibits inhibitory effects against several pathogenic bacteria by interfering with their metabolic pathways. The Minimal Inhibitory Concentrations (MICs) have been evaluated, showing promising results against critical pathogens .
3. Cytotoxicity and Therapeutic Applications
The cytotoxic profile of ACCA has also been investigated. Certain derivatives have shown low toxicity while maintaining effective biological activity, making them candidates for therapeutic applications. For instance, ACCA has been explored in the context of developing peptidomimetics for treating inflammatory diseases .
Case Study 1: Inhibition of OASS
In a study examining the effects of ACCA on OASS, it was found that the compound effectively inhibited both OASS-A and OASS-B isoforms in vitro. The binding affinity was confirmed through crystallography, revealing that ACCA competes with substrate binding at the active site. This inhibition was linked to altered cysteine biosynthesis pathways in bacterial cells .
Case Study 2: Plant Growth Promotion
In agricultural studies, ACCA was applied to various crops to assess its growth-promoting effects. Results indicated significant increases in biomass and yield compared to untreated controls. These findings suggest that ACCA could be utilized as an eco-friendly alternative to synthetic growth regulators.
Comparative Analysis
To better understand the unique properties of ACCA, a comparison with similar compounds is beneficial:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-Aminocyclopropanecarboxylic Acid | Plant growth regulation | Mimics natural hormones |
| Coronamic Acid | Metabolic regulation in plants | Inhibits specific metabolic pathways |
| Norcoronamic Acid | Similar to coronamic acid | Functions in plant metabolism |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-Allyloxycarbonylamino-cyclopropanecarboxylic acid with high purity?
- Methodological Answer : Synthesis typically involves protecting the amino group with an allyloxycarbonyl (Alloc) group and forming the cyclopropane ring via [2+1] cycloaddition or alkylation of malonate derivatives. Critical steps include:
- Protection : Use of allyl chloroformate under basic conditions (e.g., NaHCO₃) to avoid side reactions .
- Cyclopropanation : Employing transition-metal catalysts (e.g., Cu or Rh) to stabilize strained intermediates .
- Purification : Crystallization or reverse-phase HPLC to isolate the product, as cyclopropane derivatives often co-elute with byproducts .
- Validation : Monitor reaction progress via TLC or LC-MS, ensuring the absence of unreacted starting materials.
Q. Which spectroscopic techniques are most effective for characterizing cyclopropane-containing amino acids?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR detect cyclopropane ring strain (e.g., upfield-shifted protons at δ 0.5–1.5 ppm) and confirm stereochemistry via coupling constants .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns unique to cyclopropane rings .
- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) confirm functional groups .
Q. What safety protocols are essential when handling cyclopropane derivatives in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of irritant dusts (GHS H315/H319/H335) .
- PPE : Nitrile gloves and safety goggles prevent skin/eye contact; lab coats minimize contamination .
- Spill Management : Neutralize acidic spills with sodium bicarbonate, collect residues in sealed containers, and avoid water flushing .
Advanced Research Questions
Q. How do structural modifications (e.g., allyloxycarbonyl groups) influence the biological activity of ACC derivatives?
- Methodological Answer :
- Enzyme Inhibition : Compare the inhibitory effects of this compound vs. ACC on ACC deaminase using kinetic assays (e.g., Km and Vmax measurements) .
- Molecular Docking : Simulate binding interactions with ACC deaminase (PDB ID: 4ACD) to assess steric/electronic effects of the Alloc group .
- In Vivo Testing : Apply derivatives to ethylene-sensitive plant models (e.g., Arabidopsis) and quantify ethylene production via gas chromatography .
Q. How can researchers resolve discrepancies in bioactivity data across different experimental models?
- Methodological Answer :
- Species-Specific Factors : Test ACC derivative uptake in plant roots (e.g., using ¹⁴C-labeled compounds) to account for transport variability .
- Environmental Conditions : Control light, temperature, and soil pH, as these modulate ACC oxidase activity and ethylene synthesis rates .
- Data Normalization : Use internal standards (e.g., deuterated ACC) in LC-MS to correct for matrix effects in complex biological samples .
Q. What mechanistic insights explain the decomposition pathways of cyclopropane derivatives under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Monitor degradation via HPLC at varying pH levels; cyclopropane rings are prone to acid-catalyzed ring-opening .
- Enzymatic Cleavage : Incubate derivatives with ACC deaminase and analyze products (e.g., α-ketobutyrate) via NMR or enzymatic assays .
- Computational Modeling : DFT calculations predict transition states for ring-opening reactions, guiding stability optimization .
Q. What strategies mitigate off-target effects when using ACC derivatives in plant signaling studies?
- Methodological Answer :
- Chemical Probes : Synthesize fluorescently tagged derivatives (e.g., BODIPY-ACC) to track subcellular localization and binding specificity .
- Mutant Strains : Use ACC deaminase-deficient plants (e.g., acdS mutants) to isolate ethylene-independent signaling pathways .
- Dose-Response Curves : Establish EC₅₀ values for ethylene induction to differentiate primary vs. secondary effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
